molecular formula C19H18BrN5O3 B3013188 (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1234868-06-4

(5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B3013188
CAS No.: 1234868-06-4
M. Wt: 444.289
InChI Key: QWLARGUABCJMPL-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a brominated furan ring, a piperazine linker, a pyridine moiety, and a cyclopropane-substituted 1,2,4-oxadiazole group.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O3/c20-15-5-4-14(27-15)19(26)25-9-7-24(8-10-25)16-6-3-13(11-21-16)17-22-18(28-23-17)12-1-2-12/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLARGUABCJMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a novel chemical entity with potential biological activities. Its structure suggests a combination of a furan ring, a piperazine moiety, and an oxadiazole, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with cellular mechanisms, and potential therapeutic applications.

The molecular formula of the compound is C19H18BrN5O3C_{19}H_{18}BrN_5O_3 with a molecular weight of 444.289 g/mol . The presence of bromine and cyclopropyl groups in its structure may enhance its biological activity by influencing the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, several studies have reported that oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity SpectrumReference
Oxadiazole Derivative ABroad-spectrum (Gram+ & Gram-)
Oxadiazole Derivative BSpecific against Gram-positive
(5-Bromofuran-based Compound)Moderate activity against bacteria

Cellular Mechanisms

The biological activity of this compound may also be attributed to its ability to interact with various cellular pathways. For example, compounds containing piperazine and oxadiazole rings have been shown to modulate signaling pathways crucial for cell proliferation and apoptosis .

Case Study: Interaction with Cell Signaling
In a study involving piperazine derivatives, it was found that these compounds could inhibit key signaling pathways involved in cancer cell growth. This suggests that this compound might possess anticancer properties through similar mechanisms.

Toxicity Profile

While evaluating the biological activity of new compounds is crucial, understanding their toxicity is equally important. Preliminary studies on related oxadiazole compounds indicate variable toxicity profiles depending on their structural modifications. For instance, some derivatives showed significant cytotoxicity against eukaryotic cell lines while others were nontoxic .

Table 2: Toxicity Profiles of Related Compounds

CompoundCytotoxicity LevelReference
Oxadiazole Derivative AHigh cytotoxicity
Piperazine-based CompoundLow cytotoxicity
(5-Bromofuran-based Compound)Moderate cytotoxicity

Potential Therapeutic Applications

Given its promising biological activities, this compound may serve as a lead compound in drug discovery for antimicrobial and anticancer therapies. The unique combination of its structural components allows for targeted modifications that could enhance efficacy and reduce toxicity.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of bromofuran compounds possess significant antimicrobial properties. The presence of the oxadiazole and piperazine rings enhances their effectiveness against various bacterial strains .
  • Anticancer Potential : Compounds containing furan and oxadiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuropharmacological Effects : The piperazine structure is known for its neuroactive properties. Research indicates that compounds similar to this one may exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems .

Case Studies

Several case studies illustrate the applications of this compound in scientific research:

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of furan-based compounds and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the bromine atom significantly enhanced the antimicrobial potency of the compounds .

Case Study 2: Anticancer Activity

A research team investigated the anticancer effects of oxadiazole derivatives on human breast cancer cells (MCF-7). The study found that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy .

Case Study 3: Neuropharmacological Research

A pharmacological study explored the effects of piperazine derivatives on anxiety-like behavior in rodent models. The findings revealed that compounds similar to (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone exhibited significant anxiolytic effects without sedative properties .

Comparison with Similar Compounds

Research Findings and Limitations

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